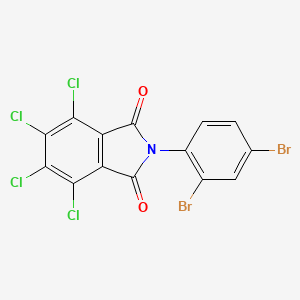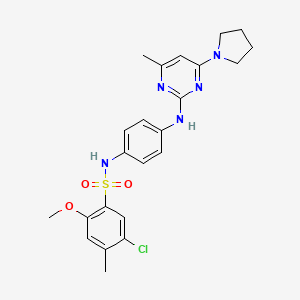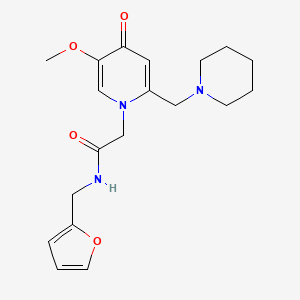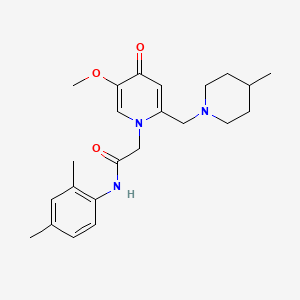
4,5,6,7-Tetrachloro-2-(2,4-dibromophenyl)isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,6,7-TETRACHLORO-2-(2,4-DIBROMOPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with the molecular formula C14H3Br2Cl4NO2 and a molecular weight of 518.8 . This compound is characterized by its unique structure, which includes multiple halogen atoms (chlorine and bromine) and an isoindole core. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-TETRACHLORO-2-(2,4-DIBROMOPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the isoindole core, followed by the introduction of bromine and chlorine atoms through halogenation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes using specialized equipment to handle the reactive halogen species. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
4,5,6,7-TETRACHLORO-2-(2,4-DIBROMOPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can remove halogen atoms or reduce the isoindole core.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
4,5,6,7-TETRACHLORO-2-(2,4-DIBROMOPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and halogenation studies.
Biology: In studies of halogenated organic compounds and their biological effects.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4,5,6,7-TETRACHLORO-2-(2,4-DIBROMOPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves interactions with molecular targets such as enzymes and receptors. The compound’s halogen atoms can form halogen bonds with biological molecules, affecting their function and activity. Pathways involved may include signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
Similar compounds include other halogenated isoindoles and related structures, such as:
- 4,5,6,7-Tetrachloro-2-phenyl-2,3-dihydro-1H-isoindole-1,3-dione
- 4,5,6,7-Tetrabromo-2-(2,4-dichlorophenyl)-2,3-dihydro-1H-isoindole-1,3-dione
Uniqueness
4,5,6,7-TETRACHLORO-2-(2,4-DIBROMOPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific combination of chlorine and bromine atoms, which confer distinct chemical and physical properties. These properties make it valuable for specialized applications in research and industry.
特性
分子式 |
C14H3Br2Cl4NO2 |
|---|---|
分子量 |
518.8 g/mol |
IUPAC名 |
4,5,6,7-tetrachloro-2-(2,4-dibromophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H3Br2Cl4NO2/c15-4-1-2-6(5(16)3-4)21-13(22)7-8(14(21)23)10(18)12(20)11(19)9(7)17/h1-3H |
InChIキー |
JBNBPBXWYXVCOQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Br)Br)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-acetylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide](/img/structure/B11232341.png)
![3-[3-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B11232343.png)
![methyl 4-({[6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate](/img/structure/B11232345.png)
![N-ethyl-N-(3-oxo-4-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3,4-dihydroquinoxalin-2-yl)acetamide](/img/structure/B11232370.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11232376.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(2-methylbenzyl)piperidine-3-carboxamide](/img/structure/B11232378.png)
![N-(2,5-dimethoxyphenyl)-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11232407.png)
![Methyl 4-({[7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate](/img/structure/B11232408.png)
![N-(4-chlorophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11232411.png)

![N~6~-butyl-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11232421.png)

![N-(2-chlorobenzyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11232433.png)

